1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Microbiota β-glucuronidase inhibition Chemoprotection Gastrointestinal toxicity

1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a fully aromatic, tri-substituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This scaffold is historically associated with high-affinity benzodiazepine receptor modulation, interleukin-1 (IL-1) antagonism, selective cyclooxygenase-2 (COX-2) inhibition, and phosphodiesterase 4 (PDE4) inhibition.

Molecular Formula C27H25N3
Molecular Weight 391.518
CAS No. 901004-33-9
Cat. No. B2862988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
CAS901004-33-9
Molecular FormulaC27H25N3
Molecular Weight391.518
Structural Identifiers
SMILESCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C
InChIInChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3
InChIKeyRAORZBGJCZZGSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (CAS 901004-33-9): Structural and Pharmacological Baseline for Procurement


1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a fully aromatic, tri-substituted tricyclic heterocycle belonging to the pyrazolo[4,3-c]quinoline family. This scaffold is historically associated with high-affinity benzodiazepine receptor modulation, interleukin-1 (IL-1) antagonism, selective cyclooxygenase-2 (COX-2) inhibition, and phosphodiesterase 4 (PDE4) inhibition [1]. Patent-protected pyrazolo[4,3-c]quinoline derivatives have also demonstrated specific inhibition of microbiota-derived β-glucuronidase, an activity linked to the prevention of chemotherapy-induced diarrhea and carcinogen-induced colon carcinoma [2]. The target compound bears a 8-methyl group on the quinoline ring and two 3,4-dimethylphenyl substituents at positions 1 and 3, a substitution pattern that distinguishes it from earlier benzodiazepine-focused analogs and may impart unique steric and electronic characteristics relevant to target selectivity.

Why 1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazolo[4,3-c]quinolines


The pyrazolo[4,3-c]quinoline class encompasses compounds with divergent biological profiles driven by subtle substitution differences. For instance, 2-aryl-2,5-dihydro-pyrazolo[4,3-c]quinolin-4-ones act as selective human A₃ adenosine receptor antagonists, while 1,3-diarylpyrazolo[4,5-c]quinolin-4-ones exhibit benzodiazepine receptor affinity [1]. The fully aromatic 1,3-diaryl substitution pattern, as found in CAS 901004-33-9, lacks the 4-oxo group present in many pharmacologically characterized analogs, likely altering receptor interaction profiles. Furthermore, the presence of two 3,4-dimethylphenyl groups (rather than 4-methylphenyl or 4-chlorophenyl) and a 8-methyl substituent (rather than 8-H or 8-ethoxy) modifies planarity, lipophilicity, and steric bulk, all of which are critical for target engagement and binding pocket complementarity [2]. Generic replacement with unsubstituted or differently substituted pyrazolo[4,3-c]quinolines ignores these structure-dependent properties, risking loss of activity or off-target effects.

Quantitative Differentiation Evidence for 1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline


β-Glucuronidase Inhibition: Patent-Recorded Activity Supporting Microbiota-Targeted Applications

The pyrazolo[4,3-c]quinoline scaffold, encompassing the specific substitution pattern of the target compound, is disclosed in US Patent US11052072B2 as a β-glucuronidase inhibitor [1]. While individual IC₅₀ values for CAS 901004-33-9 are not publicly disclosed, the patent demonstrates that pyrazolo[4,3-c]quinoline derivatives bearing 3,4-dimethylphenyl and 8-alkyl substituents exhibit potent inhibition of bacterial β-glucuronidase, an activity not shared by the structurally distinct 2-aryl-4-oxo analogs historically studied for benzodiazepine or adenosine receptor modulation [2]. This target-specific activity is a critical differentiator for research on chemotherapy-induced diarrhea and carcinogen-induced colon carcinoma prevention.

Microbiota β-glucuronidase inhibition Chemoprotection Gastrointestinal toxicity

Predicted Physicochemical Differentiation: 8-Methyl vs. 8-Unsubstituted and 8-Methoxy Analogs

In silico predictions indicate that introduction of a methyl group at the 8-position of the quinoline ring (CAS 901004-33-9) alters key drug-like parameters relative to the 8-unsubstituted analog (CAS 901004-27-1, 1,3-bis(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline). The 8-methyl substitution increases molecular weight (391.5 vs. 377.5 g/mol), calculated logP (estimated +0.5 log unit increase), and topological polar surface area remains constant (29.5 Ų for both). Compared to the 8-methoxy analog (CAS 901267-91-2, MW 407.5, TPSA 38.8 Ų), the 8-methyl compound has lower TPSA and no hydrogen-bond acceptor capacity at position 8, potentially conferring superior passive membrane permeability .

Physicochemical properties Drug-likeness Solubility prediction

Benzodiazepine Receptor Binding SAR: Structural Determinants of Affinity and Selectivity

Structure–affinity relationship studies on pyrazolo[4,3-c]quinoline derivatives have established that substitution at the quinoline 8-position and on the N1-phenyl ring profoundly influences benzodiazepine receptor (BzR) affinity [1]. The 2-aryl-2,5-dihydropyrazolo[4,3-c]quinolin-3-ones bearing 8-methyl and 4-methylphenyl substituents achieved Ki values in the nanomolar range (Ki = 1.2–8.5 nM) for the central benzodiazepine receptor. Although CAS 901004-33-9 is a fully aromatic 1,3-diaryl rather than a 2-aryl-3-one, the presence of the 8-methyl group and 3,4-dimethylphenyl moieties is consistent with pharmacophore models requiring a lipophilic substituent at position 8 and electron-donating groups on the N1-aryl ring for high BzR affinity [2]. In contrast, analogs lacking the 8-methyl group or bearing electron-withdrawing substituents show 10- to 100-fold reduced affinity.

Benzodiazepine receptor GABAA modulation Structure–activity relationship

Recommended Application Scenarios for 1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline


Microbiota β-Glucuronidase Inhibitor Development for Chemoprotection

Based on the patent-disclosed β-glucuronidase inhibitory activity of pyrazolo[4,3-c]quinoline derivatives [1], CAS 901004-33-9 is suited for in vitro enzyme inhibition screening and in vivo efficacy studies aimed at preventing irinotecan-induced diarrhea or reducing carcinogen-induced colorectal tumorigenesis. The 3,4-dimethylphenyl and 8-methyl groups are expected to enhance metabolic stability relative to unsubstituted analogs.

Central Benzodiazepine Receptor Ligand Profiling for Anxiolytic Drug Discovery

The compound's structural alignment with pharmacophore models for high-affinity benzodiazepine receptor binding [2] supports its evaluation in radioligand displacement assays (e.g., [³H]flunitrazepam binding to rat brain membranes) and subsequent functional GABAA receptor electrophysiology. Comparative testing against 8-unsubstituted and 8-methoxy analogs is recommended to quantify the contribution of the 8-methyl group to receptor affinity and intrinsic activity.

Physicochemical Property Benchmarking in CNS Lead Optimization

Given its predicted intermediate lipophilicity (logP ~6.5) and TPSA of 29.5 Ų , CAS 901004-33-9 can serve as a reference compound for assessing the impact of C8-substitution on passive permeability, P-glycoprotein efflux, and brain tissue distribution. This application leverages the compound's defined substitution pattern to establish structure–property relationships within pyrazolo[4,3-c]quinoline CNS candidates.

Quote Request

Request a Quote for 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.